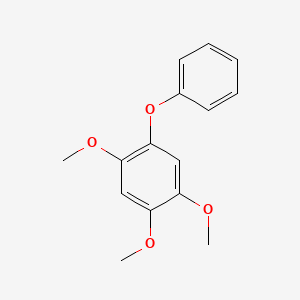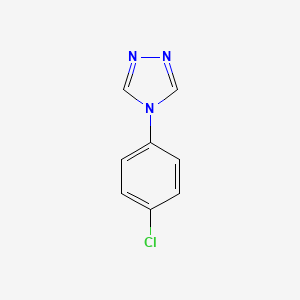![molecular formula C13H17NS2 B14391977 2-[(2-Methylpentan-2-YL)sulfanyl]-1,3-benzothiazole CAS No. 89648-81-7](/img/structure/B14391977.png)
2-[(2-Methylpentan-2-YL)sulfanyl]-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methylpentan-2-yl)sulfanyl]-1,3-benzothiazole is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is known for its diverse biological activities and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpentan-2-yl)sulfanyl]-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 2-methylpentan-2-yl halides under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Methylpentan-2-yl)sulfanyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted benzothiazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
2-[(2-Methylpentan-2-yl)sulfanyl]-1,3-benzothiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of 2-[(2-Methylpentan-2-yl)sulfanyl]-1,3-benzothiazole involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes in the microbial cells .
Comparación Con Compuestos Similares
Similar Compounds
2-Mercaptobenzothiazole: A closely related compound with similar biological activities.
Benzothiazole-2-thiol: Another similar compound with a thiol group at the 2-position.
Uniqueness
2-[(2-Methylpentan-2-yl)sulfanyl]-1,3-benzothiazole is unique due to the presence of the 2-methylpentan-2-yl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
89648-81-7 |
|---|---|
Fórmula molecular |
C13H17NS2 |
Peso molecular |
251.4 g/mol |
Nombre IUPAC |
2-(2-methylpentan-2-ylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H17NS2/c1-4-9-13(2,3)16-12-14-10-7-5-6-8-11(10)15-12/h5-8H,4,9H2,1-3H3 |
Clave InChI |
OPOOOEOJPNBFCT-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(C)SC1=NC2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14391899.png)
![7-Methoxy-2-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14391905.png)
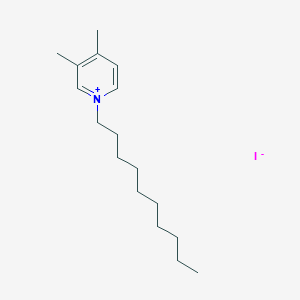
![3-[(Fluoromethoxy)methyl]benzoic acid](/img/structure/B14391915.png)
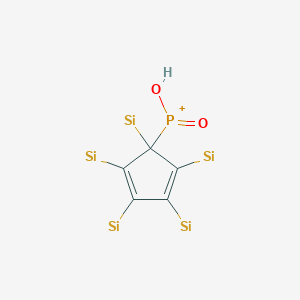

![N,N-Diethyl-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea](/img/structure/B14391923.png)
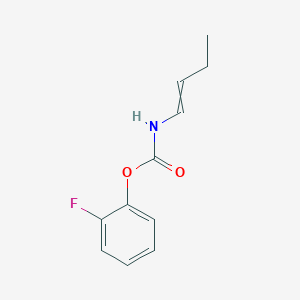
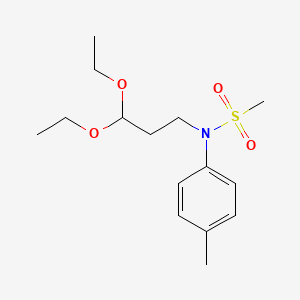
![2-{[Bis(2-chloroethyl)amino]methyl}-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione](/img/structure/B14391949.png)

![Diethyl [(methylsulfanyl)(trimethylsilyl)methyl]phosphonate](/img/structure/B14391959.png)
